Lipophilicity (LogP) Comparison: 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine vs. 2-Chloro-5-(trifluoromethyl)pyridine
4-Bromo-2-chloro-5-(trifluoromethyl)pyridine exhibits a predicted LogP of 3.52, compared to a predicted LogP of 2.44 for the non-brominated parent compound 2-chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3) . The ΔLogP of +1.08 corresponds to an approximately 12-fold increase in calculated octanol-water partition coefficient, which is quantitatively consistent with the addition of a single bromine atom to the aromatic ring . Both compounds share an identical TPSA of 12.89 Ų, meaning the lipophilicity difference is driven almost entirely by the bromine substituent rather than by changes in hydrogen-bonding capacity.
| Evidence Dimension | Predicted LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.52 (4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, CAS 1211520-18-1) |
| Comparator Or Baseline | LogP = 2.44 (2-Chloro-5-(trifluoromethyl)pyridine, CAS 52334-81-3) |
| Quantified Difference | ΔLogP = +1.08 (≈12× higher lipophilicity) |
| Conditions | Predicted/computed LogP values sourced from ChemSrc database; identical calculation method assumed for both entries |
Why This Matters
For medicinal chemistry programs where logD or LogP is a key optimization parameter, the brominated compound offers a quantifiably higher starting lipophilicity that may reduce the number of synthetic steps needed to reach a target logD range, while the non-brominated analog would require additional lipophilic substitution.
